REACTION_CXSMILES
|
N([O-])=O.[Na+].[CH2:5]1[O:14][C:13]2[CH:12]=[CH:11][C:9](N)=[CH:8][C:7]=2[O:6]1.[BrH:15].[C:16]([O:20][CH3:21])(=[O:19])[CH:17]=[CH2:18]>O.CC(C)=O>[Br:15][CH:17]([CH2:18][C:9]1[CH:11]=[CH:12][C:13]2[O:14][CH2:5][O:6][C:7]=2[CH:8]=1)[C:16]([O:20][CH3:21])=[O:19] |f:0.1|
|
Name
|
|
Quantity
|
27.7 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C1OC=2C=C(N)C=CC2O1
|
Name
|
|
Quantity
|
125 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
197 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OC
|
Name
|
resultant solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
cuprous oxide
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
by stirring for 20 minutes at 5° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added in small portions with vigorous stirring
|
Type
|
CUSTOM
|
Details
|
due to exothermic reaction
|
Type
|
STIRRING
|
Details
|
the reaction mixture was further stirred for an hour
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
Water was poured into the reaction mixture
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ether
|
Type
|
WASH
|
Details
|
The ethereal layer was washed with H2O
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
DISTILLATION
|
Details
|
distilled off under reduced pressure
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC(C(=O)OC)CC1=CC2=C(C=C1)OCO2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 56.2 g | |
YIELD: PERCENTYIELD | 54% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |